molecular formula C20H22ClN3O2 B6038215 N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide

Cat. No. B6038215
M. Wt: 371.9 g/mol
InChI Key: MHQMNNSBRODDIN-UHFFFAOYSA-N
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Description

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide, also known as CEP-1347, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the late 1990s and has since been the subject of numerous scientific investigations.

Scientific Research Applications

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide has been primarily investigated for its potential therapeutic applications in the treatment of neurodegenerative diseases, particularly Parkinson's disease. It has been shown to have neuroprotective effects by inhibiting the activation of the c-Jun N-terminal kinase (JNK) pathway, which is involved in neuronal cell death.

Mechanism of Action

The mechanism of action of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide involves its inhibition of the JNK pathway, which is activated in response to cellular stress and can lead to cell death. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide inhibits the activation of JNK by binding to the JNK scaffold protein, JIP1, thereby preventing the recruitment of JNK to the pathway.
Biochemical and Physiological Effects
N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide has been shown to have neuroprotective effects in various animal models of Parkinson's disease and other neurodegenerative diseases. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra, a key characteristic of Parkinson's disease. N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide has also been shown to reduce the production of inflammatory cytokines and oxidative stress markers in the brain.

Advantages and Limitations for Lab Experiments

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide has several advantages for use in lab experiments. It is a well-characterized compound with a known mechanism of action, making it a useful tool for studying the JNK pathway and its role in neurodegenerative diseases. However, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide has some limitations for use in lab experiments. It has low solubility in water, which can make it difficult to administer in certain experimental settings. Additionally, its neuroprotective effects have only been demonstrated in animal models, and its efficacy in humans has not yet been fully established.

Future Directions

There are several future directions for the study of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide. One potential avenue of research is the development of more potent and selective inhibitors of the JNK pathway, which could have greater therapeutic potential. Another direction is the investigation of the potential use of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide in combination with other neuroprotective agents, such as antioxidants or anti-inflammatory drugs. Additionally, the efficacy of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide in humans needs to be further evaluated in clinical trials, which could lead to its eventual use as a therapeutic agent for neurodegenerative diseases.
Conclusion
In conclusion, N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of neurodegenerative diseases. It has been shown to have neuroprotective effects by inhibiting the JNK pathway, which is involved in neuronal cell death. While N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide has several advantages for use in lab experiments, its efficacy in humans has not yet been fully established. Further research is needed to fully understand the potential of N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide as a therapeutic agent for neurodegenerative diseases.

Synthesis Methods

N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-(dimethylamino)benzamide can be synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with pyrrolidine, followed by the reaction of the resulting product with 3-(dimethylamino)benzoyl chloride. The final product is obtained through purification by column chromatography.

properties

IUPAC Name

N-[1-[(2-chlorophenyl)methyl]-5-oxopyrrolidin-3-yl]-3-(dimethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O2/c1-23(2)17-8-5-7-14(10-17)20(26)22-16-11-19(25)24(13-16)12-15-6-3-4-9-18(15)21/h3-10,16H,11-13H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHQMNNSBRODDIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC(=C1)C(=O)NC2CC(=O)N(C2)CC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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